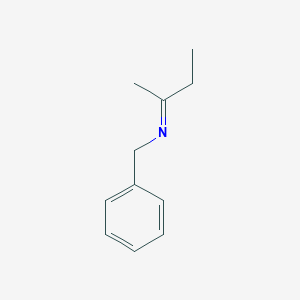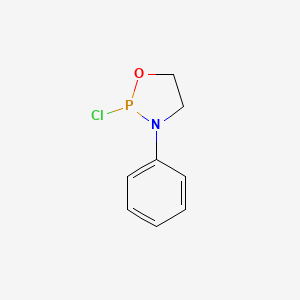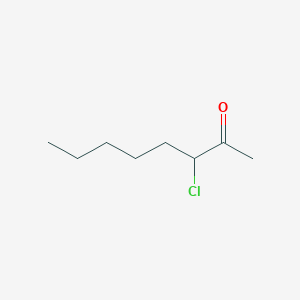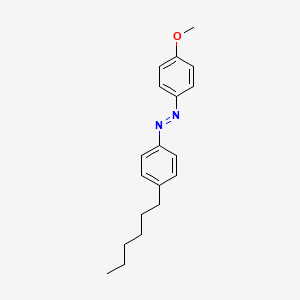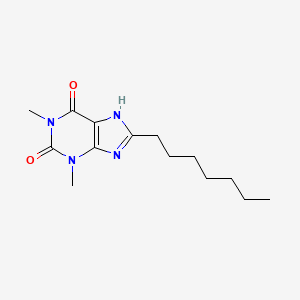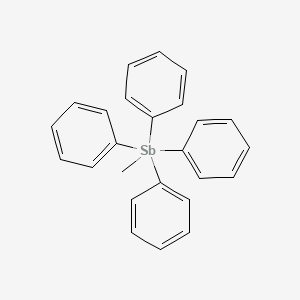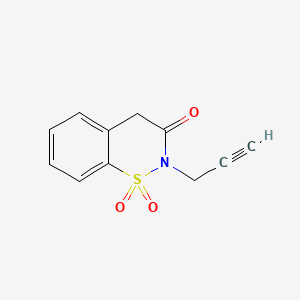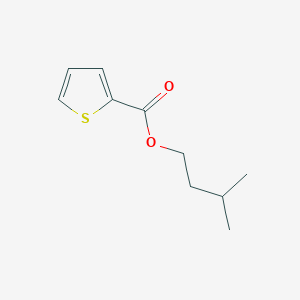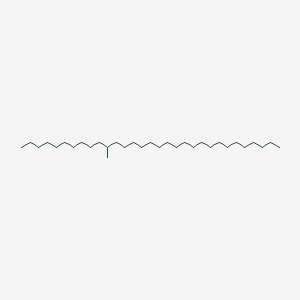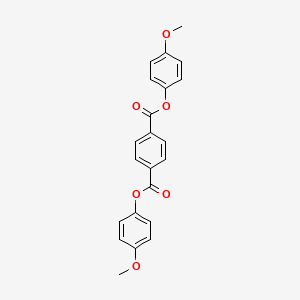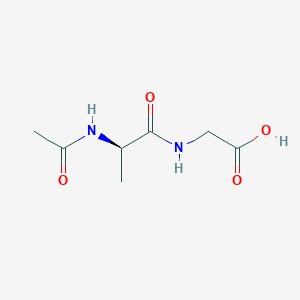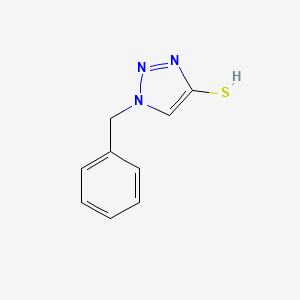![molecular formula C16H14ClN3O2 B14683848 2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide CAS No. 36873-00-4](/img/structure/B14683848.png)
2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. This compound is known for its vibrant color and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide typically involves a diazotization reaction followed by coupling with an appropriate coupling component. The general synthetic route includes the following steps:
Diazotization: The starting material, 2-chloroaniline, is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-phenylbutanamide in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic medium.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Na2S2O4 in aqueous medium or zinc dust in acidic medium.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with the nucleophile replacing the chloro group.
Scientific Research Applications
2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: Investigated for its antimicrobial and antioxidant properties. It has shown moderate activity against various bacterial strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used as a dye and pigment in the textile and printing industries due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide involves its interaction with biological molecules. The azo group can undergo reduction to form amines, which can interact with DNA and proteins, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(4-Nitrophenyl)diazenyl]phenol
- 2-[(E)-(3-Acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid
- N-{4-[-(5-nitro-1,3-thiazol-2-yl)diazenyl]cyclohexa-2,4-dien-1-yl}aniline
Uniqueness
2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity The chloro group can participate in various substitution reactions, making the compound versatile for further functionalization
Properties
CAS No. |
36873-00-4 |
|---|---|
Molecular Formula |
C16H14ClN3O2 |
Molecular Weight |
315.75 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C16H14ClN3O2/c1-11(21)15(16(22)18-12-7-3-2-4-8-12)20-19-14-10-6-5-9-13(14)17/h2-10,15H,1H3,(H,18,22) |
InChI Key |
PDVBRAYPOJQWCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


